molecular formula C23H26N2O B5868260 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine

Cat. No. B5868260
M. Wt: 346.5 g/mol
InChI Key: NGGUKIULEVMQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine, also known as GBR-12909, is a compound that belongs to the piperazine family. It is a selective dopamine reuptake inhibitor that has been widely studied for its potential applications in the field of neuroscience.

Scientific Research Applications

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been used as a research tool to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has also been used to investigate the effects of dopamine on behavior, cognition, and mood.

Mechanism of Action

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine selectively inhibits the reuptake of dopamine by binding to the dopamine transporter protein. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopamine signaling. The increased dopamine signaling can have various effects on behavior, cognition, and mood.
Biochemical and physiological effects:
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has been shown to increase dopamine levels in the brain, leading to enhanced dopamine signaling. This can result in various biochemical and physiological effects such as increased locomotor activity, improved cognitive function, and enhanced mood. However, prolonged exposure to 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine can lead to dopamine receptor downregulation and desensitization, which can result in a decrease in dopamine signaling.

Advantages and Limitations for Lab Experiments

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has several advantages for lab experiments, including its high selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its relatively long half-life. However, 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine also has some limitations, including its potential for dopamine receptor downregulation and desensitization, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to study the effects of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to understand the long-term effects of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine on dopamine signaling and its potential for dopamine receptor downregulation and desensitization.

Synthesis Methods

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine can be synthesized by the reaction of 1-(2-methoxybenzyl)piperazine with 2-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The product can be purified by column chromatography to obtain a pure compound.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-26-23-9-5-4-8-22(23)18-25-14-12-24(13-15-25)17-19-10-11-20-6-2-3-7-21(20)16-19/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGUKIULEVMQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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